2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound. Its structure is characterized by the presence of a methoxy group, dioxo functionalities, and an acetamide group. This compound has gained interest in scientific research for its potential biological and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide involves a multi-step reaction. Typically, the starting material is 5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine. The synthesis proceeds via condensation reactions, followed by acylation, and ends with a final coupling reaction with 3-methoxyphenylamine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated reactors to ensure consistency and efficiency. Optimized reaction conditions, such as temperature, solvent choice, and catalyst selection, are crucial for high yield and purity. Process optimization techniques, including continuous flow synthesis, may be employed to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized at the methoxy or methyl groups, forming corresponding carbonyl derivatives.
Reduction: Reduction can yield derivatives with hydroxyl groups.
Substitution: Aromatic substitution can occur, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophilic reagents for substitution reactions like bromine.
Major Products Formed
The major products formed from these reactions vary depending on the reactants and conditions. For example, oxidation may produce aldehyde or carboxylic acid derivatives, while substitution reactions can yield halogenated analogs.
Scientific Research Applications
2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide is used in several research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: Its derivatives are explored for use in materials science and as intermediates in the synthesis of functional materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. Its methoxy and acetamide groups can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, modulating their activity. The exact pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide exhibits unique structural features and reactivity. Similar compounds include:
5-methoxy-2,4-dioxopyrido[2,3-d]pyrimidine derivatives: These share the core structure but lack the methoxyphenylacetamide moiety.
3-methoxyphenyl derivatives: These compounds retain the aromatic methoxyphenyl group but differ in other functional groups attached.
This uniqueness makes it valuable for specific applications where its structural and chemical properties offer distinct advantages.
Properties
IUPAC Name |
2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-21-16-15(13(27-3)7-8-19-16)17(24)22(18(21)25)10-14(23)20-11-5-4-6-12(9-11)26-2/h4-9H,10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMGGIKWPNQOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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